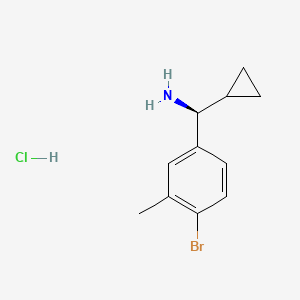

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

Description

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl is a chiral amine hydrochloride salt featuring a cyclopropyl group attached to a substituted phenyl ring (4-bromo-3-methylphenyl).

Properties

Molecular Formula |

C11H15BrClN |

|---|---|

Molecular Weight |

276.60 g/mol |

IUPAC Name |

(S)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1 |

InChI Key |

RIZVKUOFLAWWJH-MERQFXBCSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C2CC2)N)Br.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Vapor-Phase Bromination Method

A key step is the selective bromination of 3-methylphenyl ethers (e.g., 3-methylanisole) to form 4-bromo-3-methylphenyl intermediates. An advanced method involves vapor-phase bromination under controlled pressure and temperature, which minimizes dibrominated impurities and enhances yield.

| Parameter | Condition | Notes |

|---|---|---|

| Reactor Pressure | 10–200 mm Hg (preferably ~50 mm) | Maintains vapor phase |

| Temperature | < 100 °C | Ensures complete vaporization |

| Bromine Source | Bromine vapor (b.p. ~58 °C) | Generated by heating liquid bromine |

| Reaction Time | ~11 hours | Monitored by temperature and bromine feed rate |

| Yield | ~96.6% (assayed) | High selectivity with <0.1% dibromo impurity |

This method uses a reflux column and vacuum to maintain the 3-alkylanisole in vapor form, allowing bromine vapor to react efficiently. The crude product is purified by distillation and recycling of residual starting material, achieving high purity 4-bromo-3-methylphenyl ether intermediates.

Reduction and Deprotection to Final Amine Hydrochloride

The intermediate amine is reduced and converted to the hydrochloride salt using a combination of reagents:

| Step | Conditions | Notes |

|---|---|---|

| Reduction Reagents | Sodium hydroxide/methanol system | Commonly used for reduction |

| Follow-up Reaction | Triethylsilane and boron trifluoride etherate | Enhances reduction efficiency |

| Solvent Volume | 5–20 mL per mmol of substrate | Ensures adequate reaction medium |

| Molar Ratios | Sodium hydroxide:substrate = 1:1 to 3:1 | Optimized for complete reduction |

| Purification | Column chromatography or recrystallization | Final purification step |

The hydrochloride salt form is obtained by acidification, typically with HCl in an appropriate solvent, yielding (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The vapor-phase bromination method significantly reduces dibromo and other polybrominated impurities compared to traditional liquid-phase bromination, improving product purity and yield.

- Nucleophilic substitution reactions benefit from polar aprotic solvents and strong bases to achieve high conversion rates; reaction progress is effectively monitored by chromatographic techniques.

- Reduction steps employing triethylsilane and boron trifluoride etherate systems provide efficient and clean conversion to the amine intermediate, facilitating subsequent salt formation.

- Purification by silica gel chromatography or recrystallization is standard practice to ensure high purity of the final hydrochloride salt, critical for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopropyl and Aromatic Substituents

(4-Bromophenyl)(cyclopropyl)methanamine HCl (CAS: 2055840-36-1)

- Molecular Formula : C₁₀H₁₃BrClN

- Molecular Weight : 262.57

- Key Differences : Lacks the 3-methyl group on the phenyl ring.

- Its hazard profile includes warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319, H335) .

(S)-Cyclopropyl(4-methoxyphenyl)methanamine HCl

- Molecular Formula: Not explicitly stated (estimated C₁₁H₁₆ClNO).

- Key Differences : Methoxy group replaces bromo and methyl substituents.

- Impact : The electron-donating methoxy group may enhance solubility but reduce electrophilic reactivity compared to bromine. This could influence metabolic stability and receptor interaction .

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine

- Molecular Formula: Not explicitly stated (estimated C₁₀H₁₁BrFN).

- Key Differences : Fluorine at the 2-position and bromine at the 5-position on the phenyl ring.

- Impact : Fluorine’s electronegativity and smaller size may improve membrane permeability and alter binding kinetics compared to the target compound’s 3-methyl-4-bromo substitution .

Analogs Lacking the Cyclopropyl Group

(4-Bromo-3-methylphenyl)methanamine HCl

- Molecular Formula : C₈H₁₁BrClN

- Molecular Weight : 236.54

- Key Differences : Absence of the cyclopropyl moiety.

- Impact: The simplified structure likely reduces lipophilicity, affecting blood-brain barrier penetration or receptor binding. No hazard data provided, but similar amine hydrochlorides often require careful handling .

Chiral and Functional Group Variants

(S)-2-Amino-2-(4-bromophenyl)ethanol HCl (CAS: 2095773-02-5)

- Molecular Formula: C₈H₁₁BrClNO

- Molecular Weight : 268.54

- Key Differences: Ethanolamine backbone replaces the cyclopropylmethanamine structure.

(+)-((1S,2S)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine HCl

Comparative Data Table

Key Research Findings and Implications

- Cyclopropyl Role: The cyclopropyl group in analogs enhances rigidity and lipophilicity, which may improve receptor binding and metabolic stability compared to non-cyclopropyl analogs .

- Substituent Effects : Bromine and methyl groups contribute to steric and electronic properties, influencing target engagement. Fluorine or methoxy substitutions alter solubility and reactivity profiles .

- Safety Considerations : Cyclopropyl-containing compounds often require stringent handling due to toxicity risks (e.g., H302 warnings) .

Biological Activity

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methanamine backbone, with a bromine atom and a methyl group on the aromatic ring. This unique structure contributes to its biological activity and potential therapeutic applications.

| Feature | Description |

|---|---|

| Molecular Formula | CHBrN·HCl |

| Molecular Weight | 276.6 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified in available literature |

The mechanism of action for (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl involves its interaction with specific receptors and enzymes. The cyclopropyl moiety imparts conformational rigidity, enhancing binding affinity to biological targets. The bromine atom increases the compound's reactivity, allowing it to form hydrogen bonds which are crucial for its biological interactions.

Potential Targets

- Neurotransmitter Receptors : The compound may interact with serotonin or dopamine receptors, influencing neurotransmission.

- Enzymatic Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, potentially increasing levels of certain neurotransmitters.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, highlighting its utility in oncology research.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

- Cytotoxicity Study :

- Neuroprotective Research :

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the structure can significantly alter biological activity:

- Bromine Substitution : Replacing bromine with other halogens affects binding affinity and selectivity towards target receptors.

- Cyclopropyl Group Variations : Alterations in the cyclopropyl moiety can influence the compound's pharmacokinetics and dynamics.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (S)-(4-Chloro-3-methylphenyl)(cyclopropyl)methanamine HCl | Chlorine instead of bromine | Different receptor binding profile |

| (S)-(4-Bromo-3-methylphenyl)(cyclohexyl)methanamine HCl | Cyclohexyl instead of cyclopropyl | Altered pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.